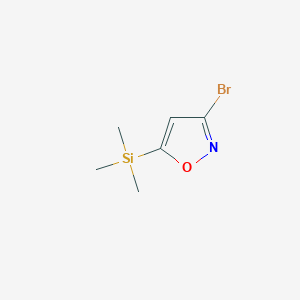
5-cyclopropyl-2-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyclopropyl-2-methylaniline (5-CPM) is an aromatic amine compound with a cyclopropyl group attached to its benzene ring. It is a white crystalline solid that is insoluble in water, but soluble in many organic solvents. 5-CPM has a variety of applications in the fields of organic chemistry, biochemistry, and materials science. In particular, it has been used as a starting material for the synthesis of various organic compounds, as a reagent in various chemical reactions, and as an additive to a variety of materials.
Applications De Recherche Scientifique
5-cyclopropyl-2-methylaniline has been used in numerous scientific research applications. It has been used as a starting material for the synthesis of various organic compounds, as a reagent in various chemical reactions, and as an additive to a variety of materials. In addition, 5-cyclopropyl-2-methylaniline has been used as a model compound to study the structure-activity relationships of aromatic amines. It has also been used to investigate the effects of cyclopropyl groups on the properties of aromatic amines.
Mécanisme D'action
The mechanism of action of 5-cyclopropyl-2-methylaniline is not yet fully understood. However, it is known that the presence of the cyclopropyl group increases the stability of the molecule and can affect the reactivity of the amine group. In addition, the cyclopropyl group is known to increase the solubility of the molecule in organic solvents.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-cyclopropyl-2-methylaniline are not yet fully understood. However, it is known that the presence of the cyclopropyl group may affect the metabolism of the molecule and its interaction with biological systems. In addition, the presence of the cyclopropyl group may affect the solubility of the molecule in biological fluids.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-cyclopropyl-2-methylaniline in laboratory experiments include its low cost, high solubility in organic solvents, and its ability to serve as a model compound for studying the structure-activity relationships of aromatic amines. The main limitation of using 5-cyclopropyl-2-methylaniline in laboratory experiments is its insolubility in water, which can limit its use in certain types of experiments.
Orientations Futures
Future research on 5-cyclopropyl-2-methylaniline could focus on further elucidating its mechanism of action, studying its biochemical and physiological effects, and investigating its potential applications in materials science and organic synthesis. In addition, further research could be conducted to investigate the effects of cyclopropyl groups on the properties of aromatic amines. Finally, research could be conducted to explore the potential of 5-cyclopropyl-2-methylaniline as a drug delivery system.
Méthodes De Synthèse
5-cyclopropyl-2-methylaniline can be synthesized in a two-step process. The first step involves the reaction of cyclopropyl bromide with aniline in the presence of a base, such as sodium hydroxide, to form 5-cyclopropyl-2-methylaniline. The second step involves the reaction of 5-cyclopropyl-2-methylaniline with a strong acid, such as sulfuric acid, to form the desired product.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 5-cyclopropyl-2-methylaniline can be achieved through a multi-step process involving the reaction of a cyclopropyl ketone with aniline followed by reduction and methylation.", "Starting Materials": [ "Cyclopropylacetone", "Aniline", "Sodium borohydride", "Methyl iodide", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Cyclopropylacetone is reacted with aniline in the presence of hydrochloric acid to form 5-cyclopropyl-2-phenyl-2-pentanone.", "Step 2: Sodium borohydride is added to the reaction mixture to reduce the ketone group to an alcohol.", "Step 3: The resulting alcohol is then methylated using methyl iodide in the presence of sodium hydroxide to form 5-cyclopropyl-2-methylaniline.", "Step 4: The product is extracted from the reaction mixture using ethyl acetate and purified by recrystallization from water." ] } | |
Numéro CAS |
1247739-25-8 |
Nom du produit |
5-cyclopropyl-2-methylaniline |
Formule moléculaire |
C10H13N |
Poids moléculaire |
147.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



